molecular formula C27H25F9N2O3 B12349749 CID 156588641

CID 156588641

Cat. No.: B12349749
M. Wt: 596.5 g/mol
InChI Key: ICQRVURTZIVZGL-UHFFFAOYSA-N
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Description

Based on contextual clues from analogous compounds in the literature, it may belong to a class of nitrogen-containing heterocycles or marine-derived metabolites, such as chaetogobosin derivatives or briaviolides, which are frequently studied for their complex stereochemistry and bioactivity .

Properties

Molecular Formula

C27H25F9N2O3

Molecular Weight

596.5 g/mol

InChI

InChI=1S/C27H25F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14H,5,12-13H2,1-4H3

InChI Key

ICQRVURTZIVZGL-UHFFFAOYSA-N

Canonical SMILES

CC[C]1C[C](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Skeleton and Substituents

  • Chaetogobosin Derivatives (e.g., Compounds 3–6) : These share a fused indole-piperazine framework. For example, Compound 5 (C₃₁H₃₄N₂O₈) features a nitro group at C-1′, distinguishing it from CID 156588641 if the latter lacks this substituent .
  • Briaviolides (e.g., Compounds 5–7): Marine polyketides with chlorine substituents and acetyl/hexanoyl esters. Briaviolide F (C₂₈H₃₉O₁₀Cl) has a hydroxyl group at C-2 and hexanoyl at C-12, whereas this compound might exhibit alternative esterification patterns .
Table 1: Structural Features of Selected Compounds
Compound Molecular Formula Key Substituents Unique Features
Chaetogobosin G C₃₁H₃₄N₂O₈ Nitro group at C-1′ Epoxidation-derived stereochemistry
Briaviolide F C₂₈H₃₉O₁₀Cl 2β-hydroxyl, 12α-hexanoyl Marine origin, α/β-configurations
This compound* (Hypothetical) (Inferred: Indole-piperazine core) Potential halogen or ester groups

*Structural details inferred from related compounds .

Physicochemical Properties

Solubility and Partition Coefficients

Data from analogous compounds suggest this compound may exhibit moderate solubility and lipophilicity:

  • Chaetogobosin D (C₃₁H₃₈N₂O₆) : LogP ~2.5 (estimated), solubility ~50 mg/mL .
  • CAS 1254115-23-5 (C₇H₁₄N₂O) : LogP 0.03, solubility 86.7 mg/mL (ESOL) .
Table 2: Comparative Physicochemical Data
Property Chaetogobosin D Briaviolide F CAS 1254115-23-5 This compound*
Molecular Weight 534.65 g/mol 593.21 g/mol 142.20 g/mol ~500–600 g/mol
LogP ~2.5 ~3.1 0.03 ~2.0–3.0
Solubility 50 mg/mL Low 86.7 mg/mL Moderate

*Estimated based on structural analogs .

Spectroscopic and Stereochemical Analysis

NMR and HRESIMS Trends

  • Chaetogobosin Derivatives : Distinctive ¹H NMR signals for indole protons (δH 7.34–7.90) and epoxide carbons (δC 63.0–65.1) .
  • Briaviolides: Characteristic ¹³C NMR shifts for acetyl groups (δC 169.8) and hexanoyl chains (δC 173.1) .

Stereochemical Configuration

  • Relative configurations in chaetogobosins are determined via NOESY (e.g., α-orientation of Me-11 and H-3), while briaviolides use ECD spectra and HMBC correlations to assign β-orientations .

Q & A

Q. How to optimize chromatographic separation for this compound in complex matrices?

  • Methodological Answer :
  • Screen columns (C18, HILIC) and mobile phases (e.g., acetonitrile/ammonium formate).
  • Use Design of Experiments (DoE) to optimize parameters (e.g., gradient time, column temperature) .

Ethical and Reporting Standards

Q. What ethical considerations are critical for human cell line studies with this compound?

  • Methodological Answer :
  • Obtain ethical approval for primary cell use; disclose donor consent in publications.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How to ensure reproducibility in this compound research?

  • Methodological Answer :
  • Publish detailed protocols on protocols.io .
  • Deposit raw data in repositories like Zenodo or ChEMBL.
  • Follow ARRIVE guidelines for in vivo studies .

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